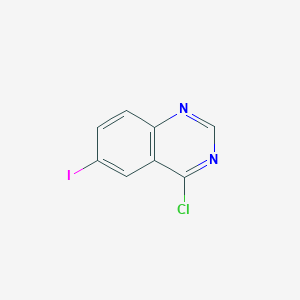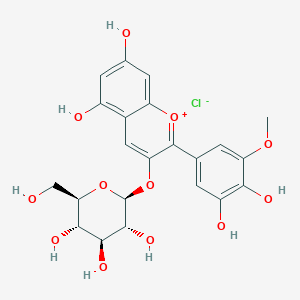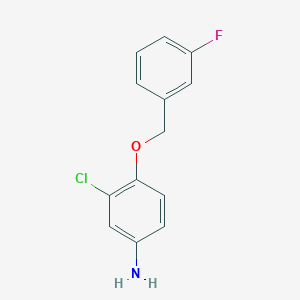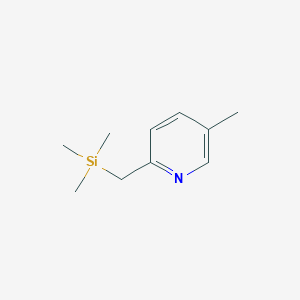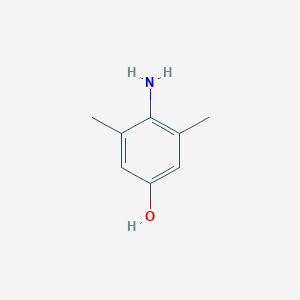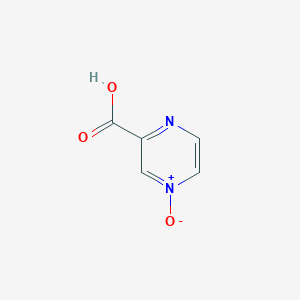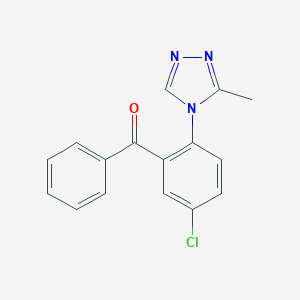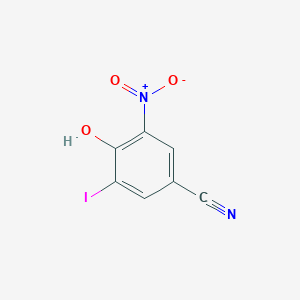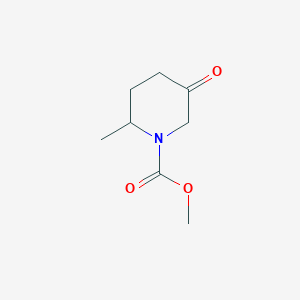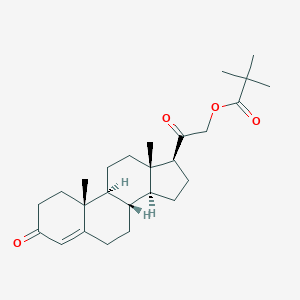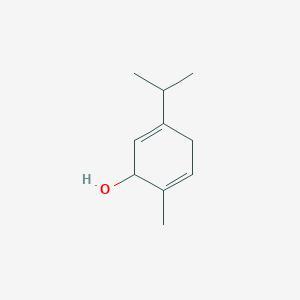
2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol is a chemical compound with a molecular formula of C11H16O. It is commonly referred to as Menthone Glycerin Acetal and is a colorless liquid with a minty odor. This compound has been widely used in the pharmaceutical industry due to its unique properties.
Mechanism Of Action
The mechanism of action of Menthone Glycerin Acetal is not fully understood. However, it has been suggested that its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Menthone Glycerin Acetal has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. Additionally, it has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Menthone Glycerin Acetal in lab experiments is its potent antioxidant and anti-inflammatory properties. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of Menthone Glycerin Acetal. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as diabetes and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its formulation for improved bioavailability.
Synthesis Methods
The synthesis of Menthone Glycerin Acetal can be achieved through several methods. One of the most common methods is the reaction of menthone with glycerol under acidic conditions. The reaction takes place at a temperature of 80-90°C, and the resulting product is purified through distillation.
Scientific Research Applications
Menthone Glycerin Acetal has been extensively studied for its various applications in the pharmaceutical industry. It has been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
properties
CAS RN |
151726-31-7 |
|---|---|
Product Name |
2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,6-7,10-11H,5H2,1-3H3 |
InChI Key |
ZDZKIUYTORHFPQ-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=CC1O)C(C)C |
Canonical SMILES |
CC1=CCC(=CC1O)C(C)C |
synonyms |
2,5-Cyclohexadien-1-ol,2-methyl-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



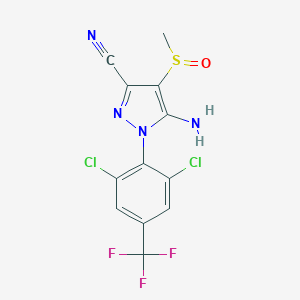
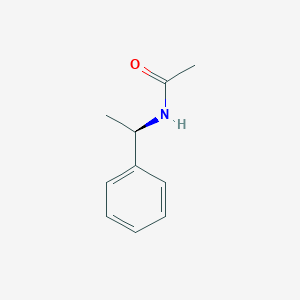
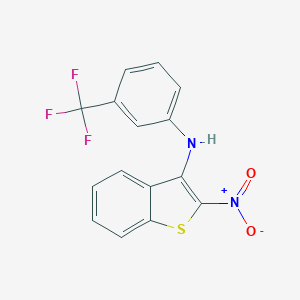
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
